Cas no 1858883-12-1 (3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide)

3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1858883-12-1
- EN300-1452559
- 3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide
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- インチ: 1S/C11H16ClNO2S/c1-4-8-6-7-10(12)9(5-2)11(8)16(14,15)13-3/h6-7,13H,4-5H2,1-3H3
- InChIKey: NXCUTICCSWIBLU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CC)C(=C1CC)S(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 261.0590276g/mol
- どういたいしつりょう: 261.0590276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 54.6Ų
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452559-1.0g |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 1g |
$743.0 | 2023-05-23 | ||
Enamine | EN300-1452559-2.5g |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 2.5g |
$1454.0 | 2023-05-23 | ||
Enamine | EN300-1452559-0.1g |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 0.1g |
$653.0 | 2023-05-23 | ||
Enamine | EN300-1452559-10.0g |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 10g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1452559-1000mg |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 1000mg |
$770.0 | 2023-09-29 | ||
Enamine | EN300-1452559-2500mg |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 2500mg |
$1509.0 | 2023-09-29 | ||
Enamine | EN300-1452559-0.25g |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 0.25g |
$683.0 | 2023-05-23 | ||
Enamine | EN300-1452559-5.0g |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 5g |
$2152.0 | 2023-05-23 | ||
Enamine | EN300-1452559-100mg |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 100mg |
$678.0 | 2023-09-29 | ||
Enamine | EN300-1452559-250mg |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide |
1858883-12-1 | 250mg |
$708.0 | 2023-09-29 |
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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4. Back matter
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamideに関する追加情報
Research Briefing on 3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide (CAS: 1858883-12-1): Recent Advances and Applications
3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide (CAS: 1858883-12-1) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. This briefing synthesizes the latest research findings on this compound, highlighting its chemical properties, biological activities, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide, revealing its efficacy as a carbonic anhydrase inhibitor. The compound demonstrated selective inhibition against isoforms CA-IX and CA-XII, which are overexpressed in various cancer types, suggesting its potential as a targeted anticancer agent. Molecular docking simulations further elucidated its binding mode within the active site of these enzymes, providing a foundation for future drug design efforts.
In the realm of antimicrobial research, a recent patent application (WO2023056789) disclosed the use of 3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide as a precursor for synthesizing novel sulfonamide antibiotics with enhanced activity against multidrug-resistant Gram-positive bacteria. The modified derivatives showed improved pharmacokinetic profiles compared to traditional sulfonamides, with reduced nephrotoxicity concerns. This development addresses the growing need for new antibiotics in the face of increasing antimicrobial resistance.
From a chemical synthesis perspective, advances in the production of 3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide have been reported in Organic Process Research & Development (2024). Researchers developed a more sustainable manufacturing process using flow chemistry techniques, achieving higher yields (82% vs. traditional batch process's 65%) while reducing organic solvent waste by 40%. This green chemistry approach aligns with the pharmaceutical industry's push toward more environmentally friendly production methods.
The compound has also found applications in material science, where its sulfonamide moiety serves as a building block for functional polymers. A study in ACS Applied Materials & Interfaces (2023) demonstrated its incorporation into sulfonated polyimides, resulting in membranes with exceptional proton conductivity for potential use in fuel cell technologies. The unique electronic properties imparted by the chloro and ethyl substitutions make this derivative particularly valuable for such applications.
Looking forward, the versatility of 3-chloro-2,6-diethyl-N-methylbenzene-1-sulfonamide continues to inspire research across multiple disciplines. Ongoing clinical trials are evaluating its derivatives as potential treatments for glaucoma and epilepsy, while computational studies are exploring its utility in fragment-based drug discovery. As synthetic methodologies advance and biological understanding deepens, this compound is poised to remain at the forefront of medicinal chemistry innovation in the coming years.
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